N-(6-methoxyquinolin-8-yl)acetamide

Antimalarial Gametocytocidal Transmission-blocking

Researchers developing 8-aminoquinoline antimalarials often face hemotoxicity confounds from primaquine metabolites. N-(6-Methoxyquinolin-8-yl)acetamide solves this as a non-hemolytic N-acetylated control scaffold with proven metabolic stability. Key differentiators: • No gametocytocidal activity at 15 mg/kg in P. berghei assays-ideal negative control. • 88% yield in azide conversion for tetrazole hybrid synthesis. • Stable in liver homogenates; no hydrolytic release of primaquine. Procure with confidence for SAR studies, probe development, and combinatorial chemistry.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 19279-81-3
Cat. No. B6540147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxyquinolin-8-yl)acetamide
CAS19279-81-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C12H12N2O2/c1-8(15)14-11-7-10(16-2)6-9-4-3-5-13-12(9)11/h3-7H,1-2H3,(H,14,15)
InChIKeyIPXGUHRVSUTXKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-Methoxyquinolin-8-yl)acetamide: Key 8-Aminoquinoline Scaffold for Antimalarial Research


N-(6-Methoxyquinolin-8-yl)acetamide is a synthetic quinoline derivative that functions as the N-acetylated metabolite of the antimalarial drug primaquine and a core intermediate for 8-aminoquinoline-based drug development [1]. It is recognized for its role as a chemical probe in biological studies and as a lead scaffold for generating novel antimalarial agents . The compound is also documented in the National Cancer Institute's repository (NSC 88056), underscoring its established position in early-stage drug discovery programs .

8-Aminoquinoline chemical probe and N-acetylated metabolite for antimalarial drug discovery workflows
Non-gametocytocidal quinoline scaffold suitable for transmission-blocking negative control studies
Acetamide-protected intermediate for Ugi-azide combinatorial library synthesis

N-(6-Methoxyquinolin-8-yl)acetamide: Unique Profile vs. Primaquine


The 8-aminoquinoline class exhibits profound structure-activity relationship (SAR) variability, where modifications at the terminal amino group and side-chain branching critically dictate metabolic stability, hemolytic toxicity, and antiplasmodial spectrum [1]. N-(6-Methoxyquinolin-8-yl)acetamide is specifically identified as a metabolically stable N-acetylated derivative that lacks terminal amine-mediated hemotoxicity pathways, which are intrinsic to primaquine [2]. This stark functional divergence means that substituting this compound with primaquine, 6-methoxy-8-aminoquinoline, or other alkylamino derivatives will yield drastically different biological and toxicological outcomes, making it a distinct chemical tool rather than a generic analog [3].

Gametocytocidal activity N-acetylation abolishes transmission-blocking activity; substitution with primaquine may introduce potent gametocytocidal effects that compromise assay interpretation.
Hemotoxicity pathway Acetyl capping prevents N-hydroxy metabolite formation, whereas 6-methoxy-8-aminoquinoline (6-MAQ) undergoes metabolic toxification; direct replacement may drastically alter hemolytic endpoint profiles.
Metabolic activation Stable against amidase hydrolysis in liver homogenates; primaquine or dipeptide prodrugs release the active parent drug, potentially introducing confounding pharmacological signals.

N-(6-Methoxyquinolin-8-yl)acetamide: Quantitative Comparison


Transmission-Blocking Activity vs. Primaquine

In a direct head-to-head comparison evaluating transmission-blocking activity against Plasmodium berghei in Balb C mice, N-acetylprimaquine (N-(6-methoxyquinolin-8-yl)acetamide) exhibited no measurable activity in preventing oocyst development in Anopheles stephensi mosquitoes at a dose of 15 mg/kg. In stark contrast, primaquine and dipeptide derivatives of primaquine demonstrated complete inhibition of oocyst formation at the same dose [1]. This confirms that the N-acetylation of the terminal amine completely abolishes the gametocytocidal properties inherent to the parent drug scaffold.

Transmission-blocking
Head-to-head
0% oocyst inhibition vs. 100% for primaquine
Supports use as transmission study negative control
P. berghei mouse model, 15 mg/kg oral dose
Antimalarial Gametocytocidal Transmission-blocking

Metabolic Stability vs. Primaquine

In vitro metabolism studies using rat liver homogenates demonstrated that N-acetylprimaquine (the target compound) does not undergo detectable hydrolysis to release the active parent drug primaquine. This contrasts with dipeptide prodrugs which were readily hydrolyzed (Vmax/Km ratios reported for L-ala-gly-PQ and L-phe-gly-PQ) [1]. Furthermore, incubation of this compound does not lead to the formation of carboxyprimaquine (the inactive oxidative deamination product of primaquine) or 6-methoxy-8-aminoquinoline [1]. This indicates a distinct metabolic stability profile compared to primaquine and its cleavable conjugates.

Metabolic stability
Head-to-head
0% hydrolysis to primaquine
Enables stable quinoline probe selection
Rat liver homogenate, HPLC analysis
Drug Metabolism Pharmacokinetics Prodrug Stability

Hemotoxicity Profile vs. 6-MAQ

The 8-aminoquinoline scaffold is notoriously associated with dose-limiting hemolytic anemia mediated by N-hydroxy metabolites. While the structural analog 6-methoxy-8-aminoquinoline (6-MAQ) undergoes N-hydroxylation in human liver microsomes to form the hemotoxic species 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH) with an in vitro EC50 of 350 µM for erythrocyte survival [1][2], N-(6-methoxyquinolin-8-yl)acetamide is structurally capped at the amino group, thereby blocking this specific metabolic toxification pathway. As a direct result, the compound is not associated with the MAQ-NOH-mediated oxidative stress and lipid peroxidation observed in erythrocytes [3].

Hemotoxicity profile
Class-level
Pathway blocked; no MAQ-NOH formation
Supports hemotoxicity pathway investigation
vs. 6-MAQ EC50 350 µM for erythrocyte survival
Toxicology Hemolytic Anemia G6PD Deficiency

Synthetic Utility for Ugi-Azide Libraries

Unlike primaquine which requires protection/deprotection of the primary amine due to side-chain reactivity, the acetamide-protected amine in N-(6-methoxyquinolin-8-yl)acetamide allows for direct and efficient functionalization via Ugi-azide multicomponent reactions. Using 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide as a substrate, reactions with sodium azide in DMF proceed to yield 2-azido derivatives with an 88% isolated yield [1]. This high-yielding transformation facilitates the rapid generation of compound libraries with variations in linker length and heterocyclic attachments, a synthetic efficiency not directly achievable with the free amine of primaquine.

Synthetic utility
Reported
88% yield in Ugi-azide transformation
Supports high-yielding quinoline library construction
DMF, sodium azide, 48 h
Medicinal Chemistry Combinatorial Chemistry Chemical Probes

N-(6-Methoxyquinolin-8-yl)acetamide: Research & Industrial Applications


Negative Control for Malaria Transmission Studies

In malaria transmission assays (e.g., P. berghei oocyst counts in mosquitoes), this compound is the ideal negative control due to its proven lack of gametocytocidal activity at 15 mg/kg in mice, a dose at which primaquine and its dipeptide derivatives are fully effective [1]. Researchers can confidently attribute observed inhibition in test compounds to structural features beyond the N-acetylated core scaffold.

Non-Hemolytic Scaffold for G6PD Deficiency Studies

When evaluating the hemotoxicity of novel 8-aminoquinoline analogs, N-(6-methoxyquinolin-8-yl)acetamide serves as a benchmark for a non-hemolytic scaffold. Its inability to form the MAQ-NOH metabolite (EC50 350 µM) ensures that any observed hemolysis in comparative assays can be directly attributed to the metabolic activation of a free or substituted amine, rather than the quinoline core itself [2][3].

Building Block for Ugi-Azide Combinatorial Libraries

Medicinal chemistry groups should procure this compound as a starting material for generating diverse quinoline-tetrazole hybrids. The documented 88% yield in the conversion of the chloroacetamide derivative to the corresponding azide demonstrates its utility in robust, parallel synthesis workflows [4]. This is a significant logistical advantage over using the free amine primaquine, which often necessitates additional protecting group steps.

Metabolically Stable Probe for Ubiquitination Studies

Due to its documented stability against hydrolytic cleavage in liver homogenates (no release of primaquine), this compound is a suitable probe for investigating biological processes where the active metabolite primaquine would confound results [5]. It has been specifically highlighted for studying interactions with biological macromolecules and modulating ubiquitination processes without interference from downstream active drug release .

Application
Selection Property
Validation Focus
Malaria transmission assay negative control
Non-gametocytocidal quinoline probe
Gametocytocidal pathway attribution
Hemotoxicity pathway studies
N-hydroxy metabolite pathway-blocked scaffold
Hemolytic activation mechanism review
Quinoline-tetrazole library synthesis
Acetamide-protected synthetic intermediate
Multicomponent reaction yield and scalability
Ubiquitination pathway probe studies
Metabolically stable quinoline scaffold
Absence of confounding active metabolite release
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